molecular formula C12H10Cl2O4S2 B3095635 Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate CAS No. 1268375-33-2

Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate

Cat. No.: B3095635
CAS No.: 1268375-33-2
M. Wt: 353.2 g/mol
InChI Key: FWYGRZLAGNRAIJ-UHFFFAOYSA-N
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Description

Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate is a heterocyclic compound with the molecular formula C12H10Cl2O4S2 and a molecular weight of 353.24 g/mol . This compound is primarily used in research and development within the fields of chemistry and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate typically involves the reaction of thieno[3,2-b]thiophene derivatives with chlorinating agents under controlled conditions. One common method includes the use of diethyl malonate and phosphorus oxychloride (POCl3) as reagents, followed by cyclization and chlorination steps . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate is unique due to its combination of chlorine atoms and ester groups, which enhance its reactivity and versatility in chemical synthesis . This makes it a valuable compound for developing new materials and exploring novel chemical reactions.

Properties

IUPAC Name

diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYGRZLAGNRAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1SC(=C2C(=O)OCC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate
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Reactant of Route 5
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Reactant of Route 6
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